(5-Methyl-5H-[1,3]dioxolo[4,5-c]pyrrol-4-yl)(phenyl)methanol
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Overview
Description
(5-Methyl-5H-[1,3]dioxolo[4,5-c]pyrrol-4-yl)(phenyl)methanol is an organic compound with a complex structure that includes a dioxolopyrrole ring fused with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-5H-[1,3]dioxolo[4,5-c]pyrrol-4-yl)(phenyl)methanol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the dioxolopyrrole ring, followed by the introduction of the phenyl group through a Friedel-Crafts alkylation reaction. The final step involves the reduction of the intermediate to yield the desired methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-5H-[1,3]dioxolo[4,5-c]pyrrol-4-yl)(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
(5-Methyl-5H-[1,3]dioxolo[4,5-c]pyrrol-4-yl)(phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (5-Methyl-5H-[1,3]dioxolo[4,5-c]pyrrol-4-yl)(phenyl)methanol exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (5-Methyl-5H-[1,3]dioxolo[4,5-c]pyrrol-4-yl)(phenyl)ethanol
- (5-Methyl-5H-[1,3]dioxolo[4,5-c]pyrrol-4-yl)(phenyl)acetone
Uniqueness
(5-Methyl-5H-[1,3]dioxolo[4,5-c]pyrrol-4-yl)(phenyl)methanol is unique due to its specific structural features, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C13H13NO3 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
(5-methyl-[1,3]dioxolo[4,5-c]pyrrol-4-yl)-phenylmethanol |
InChI |
InChI=1S/C13H13NO3/c1-14-7-10-13(17-8-16-10)11(14)12(15)9-5-3-2-4-6-9/h2-7,12,15H,8H2,1H3 |
InChI Key |
KCUXXADCTXWEKK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C(=C1C(C3=CC=CC=C3)O)OCO2 |
Origin of Product |
United States |
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